molecular formula C18H16N4O3 B6450182 2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548985-75-5

2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6450182
CAS No.: 2548985-75-5
M. Wt: 336.3 g/mol
InChI Key: DJGGZTVUVOHYPJ-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule characterized by a fused bicyclic imidazo[1,2-b]pyridazine core. Key structural features include:

  • Cyclopropyl substituent: Positioned at the 2-position of the imidazo[1,2-b]pyridazine, this group may enhance metabolic stability and modulate lipophilicity.
  • 1,4-Benzodioxin moiety: A six-membered oxygen-containing ring fused to a benzene ring, linked via a carboxamide group at the 6-position of the core. This moiety is associated with improved pharmacokinetic properties in related compounds .

Properties

IUPAC Name

2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18(19-12-3-5-15-16(9-12)25-8-7-24-15)13-4-6-17-20-14(11-1-2-11)10-22(17)21-13/h3-6,9-11H,1-2,7-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGGZTVUVOHYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity. This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. This can help improve cognitive function in patients with Alzheimer’s disease.

Biochemical Pathways

The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine by cholinesterase enzymes. By inhibiting these enzymes, the compound increases the availability of acetylcholine, enhancing cholinergic transmission. This can have downstream effects on cognitive function.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pH levels can affect the compound’s solubility and absorption. Additionally, the presence of other medications can influence the compound’s metabolism and excretion

Biochemical Analysis

Biochemical Properties

It has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes. This suggests that it may interact with these enzymes, potentially affecting their function and the biochemical reactions they are involved in.

Cellular Effects

The cellular effects of 2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide are also not fully known. It has been found to have significant antibacterial activity against B. subtilis and E. coli, suggesting that it may influence cellular processes in these organisms

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related molecules from published literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Features Reported Activity Key Findings
2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide (Target) Imidazo[1,2-b]pyridazine Cyclopropyl, 1,4-benzodioxin carboxamide Not available Structural design emphasizes metabolic stability and target engagement.
1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o) Tetrazole-piperidine-benzodiazolone Benzodioxin-linked tetrazole, thiophene Not explicitly stated Synthesized via Ugi-Azide four-component reaction (76% yield).
3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) Flavone 1,4-dioxane ring, hydroxymethyl group (4g) Antihepatotoxic (vs. CCl4-induced toxicity) 4g showed superior activity (comparable to silymarin) due to hydroxymethyl substitution.

Key Observations:

Core Structure Diversity :

  • The target compound’s imidazo[1,2-b]pyridazine core differs significantly from the tetrazole-piperidine system in 9o and the flavone scaffold in 4f/4g . This diversity impacts target selectivity and binding modes.

Role of 1,4-Benzodioxin/Dioxane Systems: The benzodioxin group in the target compound and 9o may enhance solubility and metabolic stability. In contrast, the 1,4-dioxane ring in 4f/4g contributes to antihepatotoxic activity by mimicking flavonoid interactions in silymarin.

Substituent Effects :

  • The cyclopropyl group in the target compound likely improves steric hindrance and pharmacokinetics compared to the hydroxymethyl group in 4g , which enhances hydrogen-bonding capacity.

Research Implications

  • Structural Optimization : Introducing polar groups (e.g., hydroxymethyl as in 4g ) to the benzodioxin moiety of the target compound may enhance bioavailability.
  • Activity Screening : Prioritize assays for kinase inhibition or hepatoprotective effects based on core structural parallels with validated compounds.

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